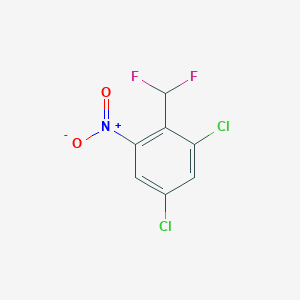
2,4-Dichloro-6-nitrobenzodifluoride
Übersicht
Beschreibung
2,4-Dichloro-6-nitrobenzodifluoride is a useful research compound. Its molecular formula is C7H3Cl2F2NO2 and its molecular weight is 242 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-6-nitrobenzodifluoride is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including environmental science and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 202.01 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can act as both a nucleophile and an electrophile, which allows it to participate in diverse chemical reactions depending on the environmental conditions. Its unique structural features enable it to engage with specific molecular targets, influencing biological pathways and processes.
Biological Activity and Effects
Research has indicated that this compound exhibits several biological activities:
- Endocrine Disruption : Studies have shown that related compounds like 2,4-Dichloro-6-nitrophenol (DCNP), an environmental transformation product, can disrupt endocrine functions in aquatic organisms. For instance, exposure to DCNP in Chinese rare minnows resulted in altered plasma vitellogenin levels and hormonal imbalances, suggesting similar potential for this compound .
- Toxicity : The toxicity of halogenated compounds often correlates with their ability to bind to cellular receptors. Research indicates that compounds with similar structures can induce toxic effects such as hepatotoxicity and reproductive toxicity in various animal models .
Case Studies
- Aquatic Toxicity : A study investigating the effects of DCNP on Gobiocypris rarus demonstrated significant alterations in hormone levels after exposure to varying concentrations. The study found that the compound affected the hypothalamic-pituitary-gonadal (HPG) axis in a sex-dependent manner, indicating potential endocrine-disrupting properties .
- Receptor Interaction Studies : Research into the binding affinities of halogenated compounds has shown that their lipophilicity and electronegativity are critical factors influencing their interaction with cellular receptors. These interactions can lead to downstream effects such as enzyme induction or inhibition, which are relevant for understanding the toxicological profiles of these compounds .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Eigenschaften
IUPAC Name |
1,5-dichloro-2-(difluoromethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFDSYAERKVIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















